Benzene, 1-chloro-2-nitro-4-(3-nitrobenzylidenamino)-
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Overview
Description
(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine is an organic compound characterized by the presence of nitro and chloro substituents on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 4-chloro-3-nitroaniline and 3-nitrobenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
4-Chloro-3-nitroaniline+3-Nitrobenzaldehyde→(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol, methanol, or acetonitrile, and the reaction is typically carried out at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Bromo-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
- (E)-N-(4-Methyl-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
- (E)-N-(4-Fluoro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine
Uniqueness
(E)-N-(4-Chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine is unique due to the presence of both chloro and nitro substituents, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, making it suitable for specific applications in synthetic chemistry and materials science.
Properties
Molecular Formula |
C13H8ClN3O4 |
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Molecular Weight |
305.67 g/mol |
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H8ClN3O4/c14-12-5-4-10(7-13(12)17(20)21)15-8-9-2-1-3-11(6-9)16(18)19/h1-8H |
InChI Key |
ZYQLYCYTJCFFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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